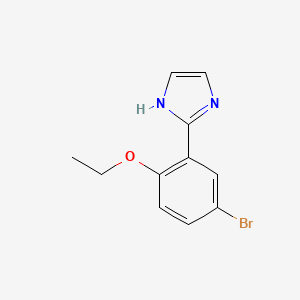

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H11BrN2O/c1-2-15-10-4-3-8(12)7-9(10)11-13-5-6-14-11/h3-7H,2H2,1H3,(H,13,14) |

InChI Key |

CIBZMADCCDSRQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Bromo 2 Ethoxyphenyl 1h Imidazole

Retrosynthetic Analysis and Strategic Disconnections for the Imidazole (B134444) Ring System

Retrosynthetic analysis of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole reveals several viable disconnection points on the imidazole core. The most common and industrially relevant strategies for imidazole synthesis, such as the Debus-Radziszewski reaction, guide this process.

A primary disconnection breaks the C2-N1 and C5-N1 bonds, as well as the C4-N3 bond. This approach leads back to three fundamental building blocks:

A 1,2-dicarbonyl compound: Glyoxal (B1671930) is the simplest component that can provide the C4 and C5 atoms of the imidazole ring.

An aldehyde: The 2-substituted aryl group of the target molecule logically derives from 5-bromo-2-ethoxybenzaldehyde (B1267203). This component provides the C2 atom and its substituent.

A nitrogen source: Ammonia (B1221849) or a surrogate like ammonium (B1175870) acetate (B1210297) can furnish the two nitrogen atoms (N1 and N3) required for the ring. wjpsonline.comwikipedia.orgslideshare.net

This disconnection strategy is illustrated below:

Figure 1: Retrosynthetic disconnection of this compound based on the Radziszewski synthesis.

An alternative disconnection involves breaking the C2-N1 and C2-N3 bonds. This leads to an α-dicarbonyl (or an equivalent like an α-halo ketone) and an amidine. For the target compound, this would involve disconnecting to:

An amidine: 5-Bromo-2-ethoxybenzamidine.

A two-carbon unit with electrophilic centers: A species like an α-halo ketone or α-hydroxy ketone, which can react with the amidine to form the imidazole ring. orgsyn.org

Both strategies rely on the robust and predictable formation of the imidazole heterocycle from acyclic precursors. The choice of route often depends on the availability and cost of the starting materials.

Precursor Synthesis and Functional Group Interconversions Leading to Target Compound

The successful synthesis of the target imidazole is critically dependent on the efficient preparation of its key precursors, particularly the substituted benzaldehyde (B42025) or its corresponding nitrile and amidine.

Amidines are valuable intermediates for imidazole synthesis. chemeo.com The most direct route to 5-bromo-2-ethoxybenzamidine is from the corresponding nitrile, 5-bromo-2-ethoxybenzonitrile. While specific literature for this exact amidine is sparse, its synthesis can be inferred from well-established methods.

The Pinner reaction is a classic method for converting nitriles to imidates, which can then be treated with ammonia to yield amidines. Alternatively, the direct addition of amines or their equivalents to nitriles, often catalyzed by Lewis acids or organometallic reagents, provides a more modern approach. orgsyn.orgchemeo.com For instance, trimethylaluminum-promoted reaction of a nitrile with an amine is a known method for producing amidines. slideshare.net

The synthesis would first involve preparing the nitrile and then converting it to the amidine as shown in the general scheme below:

Scheme 1: General synthesis of a benzamidine (B55565) from a benzonitrile.

Substituted phenyl acetals, which can also serve as precursors, are typically synthesized by the acid-catalyzed reaction of the corresponding aldehyde (5-bromo-2-ethoxybenzaldehyde) with an alcohol in the presence of a dehydrating agent. This is a standard protecting group strategy and a straightforward functional group interconversion.

The synthesis of the key intermediate, 5-bromo-2-ethoxybenzaldehyde or its derivatives, can be achieved through several routes, typically starting from commercially available phenols or benzoic acids.

One common strategy involves the bromination of 2-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, and since the ortho position is blocked, bromination occurs at the para position (C5). This reaction can be carried out using bromine in acetic acid. chemicalbook.com The resulting 5-bromo-2-ethoxybenzoic acid can then be reduced to the corresponding alcohol, which is subsequently oxidized to the target aldehyde, 5-bromo-2-ethoxybenzaldehyde.

Table 1: Synthesis of 5-Bromo-2-ethoxybenzoic Acid

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 2-Ethoxybenzoic acid | Bromine (Br₂) | Acetic Acid | 5-Bromo-2-ethoxybenzoic acid | 89% | chemicalbook.com |

Alternatively, one could start with 4-bromophenol, protect the hydroxyl group, perform an ortho-formylation (e.g., via a Duff or Reimer-Tiemann reaction), and then ethylate the phenol (B47542) to yield 5-bromo-2-ethoxybenzaldehyde.

Another viable precursor is 5-bromo-2-hydroxybenzonitrile, which can be prepared by methods such as the bromination of o-cyanophenol. nih.gov Subsequent etherification of the hydroxyl group with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions would yield 5-bromo-2-ethoxybenzonitrile, the direct precursor to the required amidine. A method for the synthesis of the analogous 5-bromo-2-methoxybenzonitrile (B137507) involves the direct bromination of 2-methoxybenzonitrile (B147131) at high temperature. guidechem.com

Direct Synthesis Routes to this compound

With the necessary precursors in hand, the final construction of the imidazole ring can be accomplished through several reliable methods.

The condensation of an amidine with an α-halo ketone is a widely used and robust method for preparing 2,4-disubstituted imidazoles. orgsyn.org In this approach, 5-bromo-2-ethoxybenzamidine hydrochloride would be reacted with an α-halo ketone like chloroacetaldehyde (B151913) or bromoacetaldehyde. The reaction is typically performed in a suitable solvent, often with a base to neutralize the hydrochloride salt and facilitate the cyclization.

A well-documented procedure involves heating the amidine hydrochloride and the α-halo ketone with a base like potassium bicarbonate in a solvent mixture such as aqueous tetrahydrofuran (B95107) (THF). orgsyn.org This method often provides high yields and purity without the need for extensive chromatographic separation.

Table 2: General Conditions for Imidazole Synthesis from Amidines and α-Halo Ketones

| Amidine | α-Halo Ketone | Base | Solvent | Conditions | Reference |

| Benzamidine HCl | 4-Methoxyphenacyl bromide | K₂CO₃ | THF/Water | Reflux, 18-20 hr | orgsyn.org |

| Pyridylamidine | Chloroacetone | K₂CO₃ | THF/Water | Reflux | orgsyn.org |

The most classic cyclization for forming 2,4,5-trisubstituted (or in this case, 2-substituted) imidazoles is the Debus-Radziszewski synthesis. wikipedia.org This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wjpsonline.comwikipedia.org

To synthesize this compound, the reaction would involve:

Aldehyde: 5-Bromo-2-ethoxybenzaldehyde

1,2-Dicarbonyl: Glyoxal

Nitrogen Source: Ammonia (often from ammonium acetate)

The components are typically heated in a solvent such as ethanol (B145695) or acetic acid. ijprajournal.comrsc.org Modern variations of this reaction often employ microwave irradiation to dramatically reduce reaction times and improve yields. acs.orgresearchgate.net The reaction proceeds through the initial formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product. wikipedia.org

Table 3: Representative Conditions for Radziszewski-type Imidazole Synthesis

| Aldehyde | Dicarbonyl | N-Source | Catalyst/Solvent | Conditions | Yield | Reference |

| Various Aryl | Benzil | NH₄OAc | Lactic Acid | 160°C | up to 92% | ijprajournal.com |

| Various Aryl | Benzil | NH₄OAc | CuI / EtOH | 80°C | up to 95% | rsc.org |

| Various Aryl | Benzil | NH₄OAc | None / Acetic Acid | Microwave, 180°C, 5 min | 80-99% | acs.org |

These established cyclization methods provide a reliable and versatile toolkit for the final assembly of the this compound ring system from readily accessible precursors.

Metal-Catalyzed Cross-Coupling Strategies for Aromatic Substitution (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential in synthesizing complex organic molecules from simpler precursors. wiley.com The Suzuki-Miyaura reaction, in particular, is widely used due to its mild conditions and the commercial availability of its reagents. nih.gov This reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com

In the context of this compound, the bromine atom on the phenyl ring provides a reactive site for such cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents at this position. A typical procedure involves reacting the bromo-imidazole compound with an arylboronic acid in the presence of a palladium catalyst, such as PdCl2(dppf), and a base. nih.govnih.gov This methodology allows for the synthesis of a diverse library of derivatives, which is crucial for structure-activity relationship studies in drug discovery. nih.gov The reaction is compatible with a variety of functional groups, although substrates with unprotected ortho-anilines can be challenging. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Palladium Complex (e.g., PdCl2(dppf)) | 2-(5-Aryl-2-ethoxyphenyl)-1H-imidazole |

Table 1: Generalized Suzuki-Miyaura Reaction

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. ias.ac.inbohrium.com The synthesis of the imidazole core itself often utilizes MCRs. The Radziszewski synthesis, a classic example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.comnih.gov

For the synthesis of this compound, a multi-component approach would involve the reaction of 5-bromo-2-ethoxybenzaldehyde, a 1,2-dicarbonyl compound like benzil, and a source of ammonia, such as ammonium acetate. researchgate.netjchr.orgresearchgate.net This one-pot synthesis is advantageous for its operational simplicity and atom economy. researchgate.net Various catalysts, including Lewis acids or even solvent-free conditions, can be employed to promote the reaction and improve yields. ias.ac.intandfonline.com

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| 5-Bromo-2-ethoxybenzaldehyde | Benzil | Ammonium Acetate | Heat, various catalysts | 2-(5-Bromo-2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole |

Table 2: Illustrative Multi-Component Synthesis

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

The choice of solvent and reaction temperature significantly influences the yield and selectivity of imidazole synthesis. nano-ntp.com Solvents affect reactant solubility, the stability of intermediates, and reaction kinetics. nano-ntp.comnano-ntp.com Polar protic solvents can stabilize charged intermediates through hydrogen bonding, potentially increasing yields. nano-ntp.com Conversely, aprotic solvents like DMF or DMSO can provide a favorable environment for nucleophilic reactions involved in imidazole ring formation. nano-ntp.com In some cases, solvent-free conditions or the use of green solvents like glycerol (B35011) have proven effective. ias.ac.inresearchgate.net

Temperature optimization is also critical. While higher temperatures can increase reaction rates, they may also lead to the formation of side products. Finding the optimal temperature is a balance between achieving a reasonable reaction time and maximizing the yield of the desired product. tandfonline.com

A wide range of catalysts can be used for imidazole synthesis, including Lewis acids, solid-supported catalysts, and even biocatalysts. ias.ac.intandfonline.comresearchgate.net The choice of catalyst depends on the specific reaction and desired outcome. For instance, heterogeneous catalysts like Amberlite IR-120(H) offer advantages in terms of easy separation and reusability. tandfonline.com Catalyst loading is another important parameter to optimize; using the minimum amount of catalyst necessary to achieve a high yield is both cost-effective and environmentally friendly.

Transitioning a synthetic route from a laboratory scale to an industrial scale presents several challenges. researchgate.net For the synthesis of this compound, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification must be considered. researchgate.net MCRs are often well-suited for scale-up due to their one-pot nature, which reduces the number of unit operations. researchgate.net However, heat transfer and mixing can become issues in large reactors, requiring careful engineering. The development of robust and scalable synthetic protocols is an ongoing area of research. researchgate.net

Derivatization Strategies for this compound

The this compound scaffold offers several sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties.

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring can be readily alkylated or acylated. pharmaguideline.comnih.gov For instance, reaction with an alkyl halide in the presence of a base will introduce an alkyl group onto one of the nitrogen atoms. nih.gov

Substitution at the Bromine Position: As discussed in the cross-coupling section, the bromine atom is a key handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. wiley.comnih.gov

Modification of the Ethoxy Group: The ethoxy group can potentially be cleaved to the corresponding phenol, which can then be further functionalized.

Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing bromo and ethoxy groups.

These derivatization strategies are essential for exploring the chemical space around the parent molecule and identifying analogs with improved properties. researchgate.netnih.gov

The heterocyclic compound this compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly those with applications in medicinal chemistry. Its structure, featuring a reactive imidazole ring, a bromo-substituted phenyl group, and an ethoxy moiety, allows for a range of chemical modifications. This article explores the synthetic pathways to this compound and the subsequent chemical transformations it can undergo, focusing on modifications at the imidazole nitrogen, functionalization of the ethoxyphenyl moiety, and reactions at the bromine-substituted carbon.

1 Modifications at the Imidazole Nitrogen (N-Alkylation, N-Acylation)

The imidazole ring of this compound possesses a reactive nitrogen atom that is amenable to both alkylation and acylation reactions. These modifications are fundamental in the development of derivatives with diverse biological activities.

N-Alkylation: The introduction of an alkyl group onto the imidazole nitrogen can significantly alter the compound's physicochemical properties. This reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen acts as the nucleophile. A variety of alkylating agents can be employed, often in the presence of a base to deprotonate the imidazole nitrogen and enhance its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) being frequently used.

For instance, in the synthesis of related imidazole derivatives, N-alkylation has been successfully achieved using various alkyl halides. While specific examples for this compound are not extensively documented in publicly available literature, the general methodology is well-established. A typical procedure would involve dissolving the imidazole in a suitable solvent, adding a base, followed by the addition of the alkylating agent. The reaction is often stirred at room temperature or gently heated to drive it to completion.

N-Acylation: Similar to N-alkylation, N-acylation introduces an acyl group to the imidazole nitrogen. This is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction conditions are generally similar to those for N-alkylation, often employing a base to facilitate the reaction. N-acylation can serve to introduce a variety of functional groups or act as a protecting group strategy during multi-step syntheses.

2 Functionalization of the Ethoxyphenyl Moiety (e.g., further bromination, ether cleavage)

The ethoxyphenyl portion of the molecule offers additional sites for chemical modification, allowing for the introduction of further functional groups or the unmasking of a reactive phenol.

Further Bromination: While the phenyl ring is already substituted with a bromine atom, it is conceivable that under specific conditions, further bromination could occur. However, the existing electron-donating ethoxy group and the deactivating effect of the bromine atom and the imidazole ring would direct any additional substitution. Electrophilic aromatic substitution reactions, such as bromination, would likely require forcing conditions and could lead to a mixture of products.

Ether Cleavage: The ethoxy group can be cleaved to reveal a phenol, a versatile functional group for further transformations. This is typically accomplished by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered ethyl group, leading to the formation of the corresponding phenol and an ethyl halide. It is important to note that cleavage of the aryl-oxygen bond does not occur due to the high strength of the sp2-hybridized carbon-oxygen bond.

3 Halogen Exchange and Subsequent Cross-Coupling Reactions at the Bromo Position

The bromine atom on the phenyl ring is a key handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Halogen Exchange: While less common, it is possible to exchange the bromine atom for another halogen, such as iodine, through reactions like the Finkelstein reaction, although this is more typical for alkyl halides. Direct conversion to a boronic acid or ester via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) is a more common strategy to prepare for subsequent Suzuki coupling.

Cross-Coupling Reactions: The bromo-substituent is ideally suited for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is highly versatile for forming new carbon-carbon bonds and introducing a wide range of aryl, heteroaryl, or alkyl groups at the bromo-position. A typical catalytic system involves a palladium(0) source, such as Pd(PPh3)4 or one generated in situ from a palladium(II) salt like Pd(OAc)2 with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.

Heck Coupling: The Heck reaction allows for the arylation of alkenes. In this case, this compound could be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl or substituted vinyl group.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the formation of an arylethyne derivative.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to a variety of N-arylated products. The catalytic system usually consists of a palladium catalyst and a specialized phosphine ligand, along with a strong base such as sodium tert-butoxide.

The following table summarizes the general conditions for these cross-coupling reactions, based on established methodologies for similar aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh3)4 or Pd(OAc)2/phosphine ligand | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, DMF |

| Heck Coupling | Alkene | Pd(OAc)2/phosphine ligand | Et3N, K2CO3 | DMF, Acetonitrile |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2/CuI | Et3N, Piperidine | THF, DMF |

| Buchwald-Hartwig Amination | Amine | Pd(OAc)2/phosphine ligand (e.g., XPhos, BINAP) | NaOtBu, K3PO4 | Toluene, Dioxane |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Bromo 2 Ethoxyphenyl 1h Imidazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole, this technique is used to confirm its molecular formula, C₁₁H₁₁BrN₂O.

The analysis, typically using an electrospray ionization (ESI) source, would show a characteristic isotopic pattern for the protonated molecule [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The HRMS detector would measure the m/z values for [C₁₁H₁₂⁷⁹BrN₂O]⁺ and [C₁₁H₁₂⁸¹BrN₂O]⁺. The experimentally measured values are then compared to the theoretically calculated masses. A match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula. While specific experimental data for this compound is not available, analyses of similar bromo-aromatic compounds confirm this methodology. rsc.orgmdpi.com

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) |

|---|---|

| [C₁₁H₁₂⁷⁹BrN₂O]⁺ | 283.0182 |

| [C₁₁H₁₂⁸¹BrN₂O]⁺ | 285.0162 |

Note: This table represents theoretical values. Experimental validation is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the precise location of protons, thereby confirming the connectivity of the ethoxy, bromo-phenyl, and imidazole (B134444) moieties.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the ethoxy group, the aromatic protons on the phenyl ring, and the protons of the imidazole ring. The ethoxy group should appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The three protons on the substituted phenyl ring would appear as complex multiplets, with their chemical shifts influenced by the ortho-ethoxy group and the meta- and para-bromo substituent. The protons on the imidazole ring typically appear as distinct singlets or doublets in the aromatic region. hmdb.cachemicalbook.com The N-H proton of the imidazole ring often appears as a broad singlet that can be exchangeable with D₂O. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for the target molecule would show 11 distinct signals (unless there is an accidental overlap). The ethoxy carbons would appear in the upfield region, while the ten carbons of the aromatic rings (phenyl and imidazole) would be found in the downfield region (typically >110 ppm). rsc.orgmdpi.com The carbon atom attached to the bromine (C-5') would be shifted to a lower ppm value compared to other aromatic carbons, while the carbon attached to the oxygen of the ethoxy group (C-2') would be significantly shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Imidazole N-H | 12.0 - 13.0 (broad s) | - |

| Imidazole C-2 | - | ~145 |

| Imidazole H-4/H-5 | 7.0 - 7.5 (m) | ~120-128 |

| Ethoxy O-CH₂ | ~4.1 (q) | ~64 |

| Ethoxy CH₃ | ~1.4 (t) | ~15 |

| Phenyl H-3' | ~7.6 (dd) | ~134 |

| Phenyl H-4' | ~7.0 (d) | ~114 |

| Phenyl H-6' | ~7.8 (d) | ~129 |

| Phenyl C-1' | - | ~122 |

| Phenyl C-2' | - | ~155 |

| Phenyl C-5' | - | ~116 |

Note: These are estimated values based on analogous structures and require experimental verification. Solvent: DMSO-d₆.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides primary assignments, 2D NMR experiments are crucial for confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show a clear correlation between the ethoxy CH₂ and CH₃ protons. It would also map the connectivity between the adjacent protons on the phenyl ring (H-3', H-4', and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons (ethoxy CH₂ and CH₃, and the CH groups of the aromatic rings). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. Key correlations would be expected from the ethoxy CH₂ protons to the phenyl C-2' carbon, and from the phenyl H-6' proton to the imidazole C-2 carbon, definitively linking the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key expected correlation would be between the ethoxy OCH₂ protons and the H-6' proton on the phenyl ring, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are used to identify the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band above 3000 cm⁻¹ would correspond to the N-H stretching of the imidazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹. The region between 1450-1620 cm⁻¹ would contain absorptions for the C=C and C=N stretching vibrations of the aromatic and imidazole rings. rsc.orgrsc.org The C-O stretching of the ethoxy group would result in strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | 3100 - 3450 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=N and C=C Stretch (Ring) | 1450 - 1620 |

| Ar-O Stretch (Asymmetric) | 1200 - 1250 |

| Ar-O Stretch (Symmetric) | 1020 - 1050 |

| C-Br Stretch | 500 - 650 |

Note: Predicted values based on typical functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. The conjugated system, comprising the phenyl and imidazole rings, is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions would be π→π* transitions associated with the aromatic system. The presence of the ethoxy group (an auxochrome with a lone pair on oxygen) and the bromine atom are likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted 2-phenyl-1H-imidazole. The spectrum, likely recorded in a solvent like methanol (B129727) or ethanol (B145695), would help characterize the extent of conjugation in the molecule. ijfmr.com

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

This analysis would confirm the relative orientation of the phenyl and imidazole rings. It would also reveal the intermolecular forces that govern the crystal packing. Key expected interactions include hydrogen bonding, where the N-H group of the imidazole acts as a hydrogen bond donor to the nitrogen atom of an adjacent imidazole ring, often forming chains or dimers. researchgate.netnih.gov Weaker interactions, such as π–π stacking between the aromatic rings, could also play a role in stabilizing the crystal lattice. mdpi.com The crystallographic data provides an unambiguous confirmation of the molecular structure and its preferred conformation in the solid state.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole |

| 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole |

| Imidazole |

| 2-phenyl-1H-imidazole |

| 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone |

| Methanol |

| Ethanol |

Computational and Theoretical Chemistry Studies of 2 5 Bromo 2 Ethoxyphenyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity.

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions and charge transfer interactions. For 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole, these calculations are typically performed using Density Functional Theory (DFT) at a specific level of theory, such as B3LYP/6-311G(d,p). The analysis of the FMOs helps in understanding the charge transfer that occurs within the molecule, which is crucial for its electronic and optical properties.

Table 1: Representative FMO Properties for an Imidazole (B134444) Derivative This table shows typical values obtained from quantum chemical calculations for similar heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -1.85 |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is a powerful tool for forecasting various spectroscopic properties. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. These theoretical predictions are invaluable as they can be directly compared with experimental data to confirm the synthesis and structure of the target compound.

DFT calculations can accurately predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. The calculated harmonic vibrational frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra.

For this compound, theoretical spectra would allow for the assignment of characteristic vibrational bands, such as the N-H stretching of the imidazole ring, the aromatic C-H stretches of the phenyl ring, C-O stretches of the ethoxy group, and the C-Br stretch. This comparison is a crucial step in the structural characterization of a newly synthesized compound.

Table 2: Comparison of Predicted and Illustrative Experimental Vibrational Frequencies (cm⁻¹) This table presents a hypothetical comparison, demonstrating the typical correlation between calculated and experimental data for key functional groups.

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Stretch (Imidazole) | 3415 | 3410 |

| Aromatic C-H Stretch | 3060 | 3056 |

| Aliphatic C-H Stretch | 2965 | 2960 |

| C=N Stretch | 1610 | 1614 |

| C-O-C Stretch | 1250 | 1249 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structures in solution. Theoretical calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts with remarkable accuracy.

Calculations are typically performed on the optimized molecular geometry, and the predicted chemical shifts are referenced against a standard, such as Tetramethylsilane (TMS). The validation of the synthesized structure of this compound would involve comparing the theoretically predicted NMR spectrum with the experimentally obtained one. This comparison helps assign each peak to a specific proton or carbon atom in the molecule, confirming its connectivity and chemical environment.

Table 3: Representative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) This table provides an illustrative example of the validation process for NMR data.

| Atom Position | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| Imidazole N-H | 12.60 | 12.55 | - | - |

| Phenyl C-H (ortho to Br) | 7.80 | 7.78 | 129.5 | 129.3 |

| Ethoxy -CH₂- | 4.10 | 4.08 | 64.2 | 64.0 |

| Ethoxy -CH₃ | 1.45 | 1.42 | 14.8 | 14.7 |

| Imidazole C=N | - | - | 145.5 | 145.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would likely show regions of high electron density (red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the ethoxy group, identifying them as primary sites for hydrogen bonding and coordination. A region of positive potential (blue) would be expected around the acidic N-H proton of the imidazole. This information provides a qualitative prediction of how the molecule will interact with other reagents and biological targets.

Non-Linear Optical (NLO) Properties Evaluation via Computational Methods

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is crucial for applications in telecommunications, optical computing, and laser technology. Computational methods are widely used to predict the NLO properties of new molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first-order hyperpolarizability (β) is a direct measure of a molecule's NLO activity. Molecules with a significant charge separation, often found in donor-π-acceptor systems, tend to have large β values. For this compound, DFT calculations can determine these properties. The results would indicate whether the compound has potential as a building block for new NLO materials, often by comparing its calculated β value to that of a standard reference material like urea.

Table 4: Representative Calculated NLO Properties This table shows a hypothetical comparison of the calculated NLO properties for the title compound against a standard reference.

| Property | This compound (Calculated) | Urea (Reference) |

|---|---|---|

| Dipole Moment, μ (Debye) | 4.5 | 1.37 |

| Polarizability, α (a.u.) | 185 | 33 |

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches and Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For a molecule like this compound, a QSAR model would be developed by correlating its structural or physicochemical properties with its observed biological activity. This process generally involves the selection of relevant molecular descriptors and the application of statistical methods to build a predictive model.

Modeling Approaches:

Several statistical methods are commonly used to develop QSAR models for imidazole derivatives. These include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. mdpi.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. organic-chemistry.org

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain, capable of modeling complex relationships between molecular descriptors and activity. mdpi.comorganic-chemistry.org

Support Vector Machines (SVM): A machine learning technique that can be used for both classification and regression tasks, and is effective in high-dimensional spaces. organic-chemistry.org

Molecular Descriptors:

The predictive power of a QSAR model is highly dependent on the chosen molecular descriptors. For a compound with the structural features of this compound, a range of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological properties. Studies on related imidazole derivatives have highlighted the importance of several classes of descriptors. organic-chemistry.orgresearchgate.netnih.gov

A hypothetical QSAR study for this compound and its analogs would involve the calculation of descriptors such as those listed in the table below. The values would be determined using specialized software.

Interactive Data Table: Examples of Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor | Description | Potential Relevance for this compound |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the highest energy orbital containing electrons; relates to the ability to donate electrons. | The electron-rich imidazole and ethoxy groups would influence this value. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy orbital without electrons; relates to the ability to accept electrons. mdpi.com | The presence of the electronegative bromine atom would affect the LUMO energy. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetric substitution pattern would result in a significant dipole moment. | |

| Steric/Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A fundamental descriptor influencing size and transport properties. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. mdpi.com | Reflects the volume occupied by the molecule and its London dispersion forces. | |

| Balaban Index (J) | A topological index that encodes information about the size and branching of the molecular skeleton. researchgate.net | Describes the connectivity and shape of the phenyl and imidazole rings. | |

| Hydrophobic | LogP (Partition Coefficient) | The logarithm of the ratio of the concentration of the compound in octanol (B41247) and water; measures hydrophobicity. mdpi.comresearchgate.net | The ethoxy and bromo substituents would significantly contribute to the lipophilicity. |

In a typical QSAR study, a series of related compounds would be synthesized, their biological activities measured, and their descriptors calculated. Statistical analysis would then identify which descriptors are most correlated with the activity, leading to a predictive mathematical model. mdpi.comnih.govresearchgate.net

Theoretical Prediction of Reaction Pathways and Mechanisms

Theoretical chemistry provides powerful tools to investigate the potential synthetic routes and reaction mechanisms for a molecule like this compound. Density Functional Theory (DFT) is a prominent computational method used for this purpose, allowing for the calculation of molecular geometries, energies of reactants, transition states, and products. orientjchem.orgresearchgate.netresearchgate.net

Synthesis Pathway Analysis:

The synthesis of 2-aryl-1H-imidazoles can be achieved through various established methods. Theoretical calculations can help in evaluating the feasibility of different synthetic strategies. A common route involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. For the target molecule, this could involve the reaction of an appropriate phenylglyoxal (B86788) derivative with 5-bromo-2-ethoxybenzaldehyde (B1267203) and ammonia.

Theoretical studies can predict the activation energies for each step in a proposed mechanism, helping to identify the most likely reaction pathway and potential bottlenecks. For instance, the mechanism of imidazole ring formation often involves several intermediates, and computational analysis can elucidate the structure and stability of these transient species. organic-chemistry.orgrsc.org

Reaction Mechanism Prediction:

DFT calculations are instrumental in predicting the detailed step-by-step mechanism of a chemical reaction. For the synthesis of this compound, theoretical studies could investigate aspects such as:

Transition State Geometries: Identifying the high-energy structures that connect reactants to products for each elementary step.

Activation Energies: Calculating the energy barriers for these steps to determine the rate-determining step of the reaction.

A hypothetical reaction coordinate diagram, as would be generated from such a study, would visually represent the energy changes throughout the reaction, highlighting the relative energies of intermediates and transition states.

While specific data for this compound is not published, the principles of computational chemistry provide a robust framework for its future investigation, enabling the prediction of its bioactivity and the optimization of its synthesis.

Investigations into Biological Activity and Mechanistic Pathways of 2 5 Bromo 2 Ethoxyphenyl 1h Imidazole and Analogs Pre Clinical, in Vitro/in Vivo Animal Models

Enzyme Inhibition Studies and Kinetic Analysis (e.g., α-glucosidase, cholinesterases, kinases)

The imidazole (B134444) moiety is a common feature in many enzyme inhibitors. Analogs of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole have been investigated for their inhibitory effects against several key enzymes implicated in various diseases. The bromophenoxy group can enhance binding affinity by interacting with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites, leading to their inhibition.

Research into analogs has identified several specific enzyme targets. These include:

Xanthine (B1682287) Oxidase (XO): This enzyme is a key player in purine (B94841) metabolism and its overactivity leads to hyperuricemia and gout. Certain 1-hydroxy-2-phenyl-1H-imidazole derivatives have been identified as potent inhibitors of XO. researchgate.net

Tyrosinase: As a key enzyme in melanin (B1238610) biosynthesis, its inhibition is of interest for treating hyperpigmentation disorders. Benzimidazothiazolone derivatives, which share structural similarities with imidazole compounds, have been confirmed as tyrosinase inhibitors. nih.gov

Indoleamine 2,3-dioxygenase (IDO): This heme-containing enzyme is involved in tryptophan metabolism and is a target in cancer immunotherapy. 4-phenyl-imidazole (4-PI) and its derivatives are known to bind to the heme iron at the active site and inhibit the enzyme. nih.gov

Metallo-β-Lactamases (MBLs): These enzymes confer bacterial resistance to last-resort carbapenem (B1253116) antibiotics. Derivatives of 1H-imidazole-2-carboxylic acid have been optimized as inhibitors of MBLs like the Verona Integron-encoded MBL (VIM).

Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids. Substituted imidazolidine-2,4-dione derivatives have been identified as FAAH inhibitors.

Checkpoint Kinase 2 (Chk2): This enzyme is a crucial component of the DNA damage response pathway and a target for cancer therapy. Analogs bearing a pyrazole-benzimidazole motif have shown potent Chk2 inhibition. nih.gov

The inhibitory potency of these imidazole analogs is typically quantified using in vitro enzyme assays to determine their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

For instance, in studies of xanthine oxidase inhibition, a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives were evaluated. Compound 4f from this series emerged as a particularly potent inhibitor with an IC50 value of 0.64 μM. researchgate.net Kinetic analysis through a Lineweaver-Burk plot revealed that this compound acts as a mixed-type inhibitor. researchgate.net

In the case of indoleamine 2,3-dioxygenase, while 4-phenyl-imidazole itself is a weak inhibitor, structural modifications have led to more potent derivatives. Detailed kinetic analysis of these derivatives showed that their inhibition constants (Ki) closely resembled their IC50 values. nih.gov For example, some phenyl-imidazole analogs with thiol and hydroxyl substitutions demonstrated significantly improved binding affinity and inhibitory potency. nih.gov

Studies on benzimidazothiazolone derivatives as tyrosinase inhibitors have also reported IC50 values, with some compounds showing potency in the low micromolar range. nih.gov For example, one derivative displayed an IC50 of 3.05 ± 0.95 μM. nih.gov Similarly, potent Chk2 inhibitors with a pyrazole-benzimidazole structure have exhibited IC50 values in the nanomolar range, with some of the most effective derivatives showing IC50 values of 11.13 nM and 11.49 nM. nih.gov

| Analog Class | Enzyme Target | Key Compound/Analog | Inhibitory Potency (IC50/Ki) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole | Xanthine Oxidase | Compound 4f | IC50: 0.64 μM | Mixed-type | researchgate.net |

| Benzimidazothiazolone derivatives | Tyrosinase | Analog (b) | IC50: 3.05 ± 0.95 μM | Competitive | nih.gov |

| Pyrazole-benzimidazole analogs | Checkpoint Kinase 2 (Chk2) | Compound 60 | IC50: 11.13 nM | Not Specified | nih.gov |

| 4-Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Thiol/Hydroxyl analogs | Ki values similar to IC50 | Noncompetitive (for 4-PI) | nih.gov |

Receptor Binding Profiling and Ligand-Receptor Interactions (e.g., GPCRs, nuclear receptors)

The structural framework of imidazole analogs allows them to bind to various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, thereby modulating cellular signaling pathways.

Radioligand binding assays are a fundamental tool for characterizing the affinity of a ligand for a receptor. Studies on diarylimidazole derivatives have utilized this technique to assess their interaction with the human cannabinoid 1 (CB1) receptor, a GPCR. In one such study, a [3H]CP55940 radioligand displacement assay was performed on membrane fractions of CHO cells overexpressing the recombinant human CB1 receptor. acs.org This allowed for the determination of the affinity (pKi) values for a series of 1,2-diarylimidazol-4-carboxamide derivatives. acs.org Similarly, other research on diarylureas containing 5-membered heterocycles like imidazole investigated their allosteric modulation of the CB1 receptor using [3H]CP55,940 and the antagonist radioligand [3H]SR141716. nih.gov

Another example involves the evaluation of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which act as non-imidazole histamine (B1213489) H3 receptor agonists. Their binding affinity (Ki) was determined using a [3H]Nα-methylhistamine displacement assay on HEK293T cells transiently expressing the human H3 receptor. acs.org Furthermore, imidazo[1,2-a]imidazole-5,6-diones were assessed for their binding to the μ-opioid receptor (MOP), another GPCR, through radioligand binding assays using membranes from CHO-K1 cells stably transfected with the human receptor. researchgate.net

| Analog Class | Receptor Target | Assay Details | Key Findings | Reference |

|---|---|---|---|---|

| 1,2-Diarylimidazol-4-carboxamides | Cannabinoid 1 (CB1) Receptor | [3H]CP55940 displacement assay on CHO-hCB1 cell membranes | Determined pKi values, showing high affinities. | acs.org |

| Diarylureas with 5-membered heterocycles | Cannabinoid 1 (CB1) Receptor | [3H]CP55,940 and [3H]SR141716 binding assays | Demonstrated positive cooperativity with agonist radioligand. | nih.gov |

| Imidazo[1,2-a]imidazole-5,6-diones | μ-Opioid Receptor (MOP) | Radioligand binding on CHO-K1 cells expressing hMOP | Identified a negative allosteric modulator of the receptor. | researchgate.net |

| Non-imidazole H3R agonists | Histamine H3 Receptor | [3H]Nα-methylhistamine displacement assay on HEK293T-hH3R cells | Determined Ki values, with key compounds showing nanomolar affinity. | acs.org |

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of binding interactions in real-time, providing data on association (on-rate) and dissociation (off-rate) constants. While less common than docking or simple binding assays in the reviewed literature for imidazole analogs, some studies have employed SPR.

For example, SPR was used to identify a highly ligand-efficient imidazole-containing compound that binds to the WIN site of WDR5, a protein involved in histone modification. researchgate.net Another study on purine-containing imidazole derivatives as potential anticancer agents measured their binding affinity to the cell-cycle protein Cdc20. nih.gov The dissociation constant (Kd) for one compound was determined to be 49 μM, while other analogs showed weaker binding with Kd values of 119 μM and 123 μM, respectively. nih.gov These kinetic parameters are crucial for understanding the stability of the ligand-target complex and can guide further optimization of drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is widely used to elucidate ligand-target interactions at a molecular level and to rationalize observed structure-activity relationships.

Numerous docking studies have been performed on analogs of this compound. For example, in the development of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors, molecular modeling provided a plausible explanation for the observed structure-activity relationships, highlighting the crucial role of the pyridine (B92270) para-N atom in the inhibition. researchgate.net

Docking studies of imidazole-thiazole hybrid derivatives have been conducted to understand their interaction with proteins like HIV protease. These studies revealed the binding modes and calculated binding energies, which for some compounds were in the range of -7.12 to -7.51 kcal/mol, indicating favorable interactions within the active site pocket. researchgate.net Similarly, docking of imidazole and benzimidazole (B57391) linked ethionamide (B1671405) analogs into the active site of the Mtb enzyme InhA has been used to confirm experimental findings and support their potential as antituberculosis agents. Current time information in Pasuruan, ID. These computational models often reveal key hydrogen bonds and hydrophobic interactions that are critical for the binding affinity and selectivity of the compounds.

| Analog Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole | Xanthine Oxidase | Explained structure-activity relationships, emphasizing the role of the pyridine N-atom. | researchgate.net |

| Imidazole-thiazole hybrids | HIV Protease | Predicted binding energies ranging from -7.12 to -7.51 kcal/mol, showing good fit in the active site. | researchgate.net |

| Imidazole/Benzimidazole-ethionamide analogs | Mtb InhA | Corroborated experimental results and identified key interactions for anti-TB activity. | Current time information in Pasuruan, ID. |

| 2-Phenyl benzimidazole derivatives | COX and Estrogen Receptors | Showed higher binding affinity (-7.9 kcal/mol) compared to 2-methyl analogs, suggesting better potential. | impactfactor.org |

Cellular Assays for Pharmacological Effects (In Vitro)

Cell Viability and Proliferation Assays (e.g., cytotoxicity against specific cancer cell lines)

The cytotoxic potential of imidazole derivatives, including analogs of this compound, has been evaluated against a variety of human cancer cell lines using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. nih.govsemanticscholar.org These studies measure the ability of a compound to inhibit cell growth and proliferation, often expressed as an IC₅₀ value, which represents the concentration required to inhibit 50% of cell viability.

Investigations into various substituted 2,4,5-triphenyl-1H-imidazole derivatives revealed a range of antiproliferative activities against the A549 human non-small cell lung carcinoma cell line. semanticscholar.org For instance, compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrated the most promise in this series, with an IC₅₀ value of 15 µM and inhibiting the growth of 90.33% of the cancer cell population. semanticscholar.org In contrast, other derivatives like 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol and 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed only moderate activity, inhibiting less than 50% of the A549 cells. semanticscholar.org

Further studies on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides showed potent cytotoxic effects against A549 (adenocarcinomic human alveolar basal epithelial cells) and SW480 (primary colon cancer) cell lines. nih.gov One derivative, compound 5o, which has a 2,4-dimethoxyphenyl substitution, was particularly effective, with IC₅₀ values of 0.15 µM against A549 cells and 3.68 µM against SW480 cells. nih.gov This activity was significantly higher than that of the standard chemotherapeutic drugs cisplatin, etoposide, and doxorubicin (B1662922) against the A549 cell line. nih.gov Similarly, a series of brominated acetophenone (B1666503) derivatives were tested, with one compound (5c) showing remarkable cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines, while exhibiting very low toxicity to normal human breast epithelial cells (MCF12F). farmaciajournal.com

Other benzimidazole derivatives have also shown significant antiproliferative activities. jksus.org A novel derivative, se-182, exhibited potent cytotoxic effects against HepG2 (liver cancer) and A549 cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org The anticancer potential of various imidazole and fused imidazole derivatives has been assessed against multiple breast cancer cell lines (MDA-MB-231, T47D, MCF-7), lung cancer (A549), and colorectal cancer (HT-29). nih.gov

Table 1: Cytotoxicity of Imidazole Analogs in Human Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (6f) | A549 | Non-small cell lung | 15 | semanticscholar.org |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 | Adenocarcinomic alveolar | 0.15 | nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 | Primary colon | 3.68 | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 | Liver | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 | Non-small cell lung | 15.80 | jksus.org |

| Brominated acetophenone derivative (5c) | MCF7 | Breast adenocarcinoma | <10 µg/mL | farmaciajournal.com |

| Brominated acetophenone derivative (5c) | PC3 | Prostate adenocarcinoma | <10 µg/mL | farmaciajournal.com |

| Brominated acetophenone derivative (5c) | A549 | Alveolar adenocarcinoma | 11.80 µg/mL | farmaciajournal.com |

Apoptosis Induction and Cell Cycle Modulation Studies in Cultured Cells

Targeting apoptosis, the process of programmed cell death, is a primary strategy in cancer therapy. nih.govresearchgate.net Imidazole derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells, making them promising candidates for novel chemotherapeutic agents. nih.govsemanticscholar.org

One study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives found that compound 4f could induce apoptosis in HeLa cells. nih.gov This was demonstrated by a time-dependent increase in the protein expression of the pro-apoptotic factor Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. nih.gov

Cell cycle analysis, often performed using flow cytometry, reveals the phase of the cell cycle at which a compound exerts its effects. nih.gov A potent benzimidazole derivative, compound 5o, was found to arrest the cell cycle in the S phase in A549 lung cancer cells. nih.gov Treatment with this compound led to a significant accumulation of cells in the S phase, with a corresponding reduction in the G0/G1 and G2/M phases. nih.gov Similarly, another study found that a sulphonamide derivative (compound 25) arrested cells at the G2/M phase, confirming its role as a tubulin-targeting agent that disrupts microtubule networks and triggers apoptotic cell death. nih.gov

The ability of various benzazole and benzoxazine (B1645224) compounds to induce apoptosis has also been investigated in mouse lymphoma cells. esisresearch.org Flow cytometry analysis using Annexin-V and propidium (B1200493) iodide staining confirmed that several of these compounds effectively induced apoptosis. esisresearch.org Some compounds not only induced apoptosis on their own but also amplified the apoptotic effect of other agents. esisresearch.org Further research combining benzimidazole and 1,3,4-oxadiazole (B1194373) moieties showed that the most potent derivatives could suppress the cell cycle and induce apoptosis in multiple cancer cell lines, suggesting their potential as EGFR kinase inhibitors. mdpi.com

Modulation of Inflammatory Mediators in Cell Culture Models

Imidazole-containing compounds have demonstrated significant anti-inflammatory activity by modulating key pathways and biomarkers associated with the inflammatory process. nih.gov These compounds have shown the ability to decrease the expression and activity of cyclooxygenase-2 (COX-2), phospholipase A2, and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

In one study, a fluorophenyl-imidazole analog was tested for its anti-inflammatory and immunomodulatory effects on RAW 264.7 macrophages. nih.gov The compound was able to reduce the production of M1 macrophage markers, which are associated with pro-inflammatory responses. These markers include TNF-α, IL-6, MCP-1, IL-12p70, and IFN-γ. nih.gov The study also showed a reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA. nih.gov

Crucially, the anti-inflammatory effect of this imidazole derivative was linked to its ability to trigger the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory and pro-regenerative M2a state. nih.gov This was confirmed by the compound's capacity to increase the levels of M2 markers like IL-4, IL-13, and CD206, as well as arginase-1 expression, both before and after stimulation with the inflammatory agent lipopolysaccharide (LPS). nih.gov This immunomodulatory activity, which shifts the balance towards the resolution phase of inflammation, suggests that such molecules could be valuable scaffolds for developing new treatments for inflammatory conditions. nih.gov Other studies have also confirmed that imidazole-containing compounds can inhibit the production of nitric oxide and several pro-inflammatory cytokines in vitro. nih.govmdpi.com

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

Derivatives of imidazole are recognized for their broad-spectrum antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netnih.govresearchgate.net The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives demonstrated their in vitro antimicrobial activity against several bacterial and fungal strains. researchgate.net The antibacterial screening included the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Proteus vulgaris and Klebsiella pneumoniae. researchgate.net Antifungal activity was tested against Aspergillus niger and Pencillium chrysogenium. researchgate.net Many of the synthesized compounds showed potent and significant results when compared to standard drugs like chloramphenicol (B1208) (for bacteria) and fluconazole (B54011) (for fungi). researchgate.net

Similarly, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which are structural analogs, also reported significant antimicrobial activity. nih.gov High activity was observed against Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis. nih.gov Notably, the analog 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed a low MIC of 3.9 µg/mL against the fungal pathogen Candida albicans. nih.gov Other imidazole quaternary salts have also shown antibacterial effects, particularly against Gram-positive bacteria, though they were less active against Gram-negative strains like E. coli and Pseudomonas aeruginosa. nih.gov

Table 2: In Vitro Antimicrobial Activity of Imidazole Analogs

| Compound/Analog Series | Microorganism | Type | Observed Activity | Source |

|---|---|---|---|---|

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Staphylococcus aureus | Gram-positive Bacteria | Potent Activity | researchgate.net |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Bacillus subtilis | Gram-positive Bacteria | Potent Activity | researchgate.net |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Proteus vulgaris | Gram-negative Bacteria | Significant Activity | researchgate.net |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Klebsiella pneumoniae | Gram-negative Bacteria | Significant Activity | researchgate.net |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Aspergillus niger | Fungus | Potent Activity | researchgate.net |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Pencillium chrysogenium | Fungus | Potent Activity | researchgate.net |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | Fungus | High Activity (MIC: 3.9 µg/mL) | nih.gov |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | High Activity (MIC: < 1 µg/mL) | nih.gov |

Antioxidant Activity Assessment in Cellular Systems

Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, contributes to various diseases. nih.gov Imidazole and its derivatives have been investigated for their antioxidant properties, which involve mechanisms like scavenging free radicals and inhibiting lipid peroxidation. nih.govresearchgate.netmdpi.com

The antioxidant potential of benzimidazole derivatives has been explored using several in vitro methods. nih.govnih.gov One study evaluated a series of compounds for their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.govnih.gov The most active compound in this series, which featured a p-bromophenyl substituent at the second position of the benzimidazole ring, achieved 57% inhibition of LPO, a result comparable to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). nih.govnih.gov

Mitochondria-Specific Imaging and Other Subcellular Localization Studies

The development of fluorescent probes that can target specific subcellular organelles is crucial for understanding cellular processes and the mechanisms of drug action. rsc.orgnih.gov Imidazole derivatives have been incorporated into such probes due to their favorable chemical and photophysical properties. rsc.orgrsc.org

Studies have shown that imidazole-based structures can be used to create probes for imaging within distinct cellular compartments, including mitochondria and the nucleus. rsc.orgnih.gov For instance, an imidazole moiety was used as a key component in a fluorescent probe designed to detect changes in mitochondrial viscosity. rsc.org In this design, a diethylamine (B46881) cation served as the mitochondrial targeting group, enabling the probe to accumulate in the mitochondria due to the organelle's negative membrane potential. rsc.org The rotation of the imidazole group within the probe's structure is sensitive to the local microenvironment, allowing for the fluorescent reporting of viscosity changes. rsc.org

In other applications, pyrrole-imidazole polyamide-fluorescein conjugates have been synthesized and shown to localize strongly within the nuclei of numerous cancer cell lines. nih.gov Confocal laser scanning microscopy revealed that the specific sequence and structure of the pyrrole-imidazole portion, along with the choice and position of the fluorescent dye, are key determinants of nuclear localization. nih.gov This ability to target specific organelles like mitochondria or the nucleus allows for the investigation of localized biological events and the specific sites of action for imidazole-based therapeutic agents. rsc.orgnih.gov

Molecular Mechanisms of Action Elucidation

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its analogs, a multi-pronged approach employing techniques such as protein and gene expression analysis is essential to map their interactions within the cell.

Western blotting is a powerful technique used to detect and quantify specific proteins in a sample, including their post-translational modifications like phosphorylation, which is a key event in many signaling pathways. researchgate.net In the context of investigating the effects of this compound, Western blotting could be employed to assess the compound's impact on the expression levels and phosphorylation status of key proteins involved in cellular processes that are known to be modulated by other imidazole-containing compounds, such as cell cycle regulation, apoptosis, and inflammatory pathways.

For instance, if preliminary studies suggest that this compound possesses anti-cancer properties, researchers might use Western blotting to examine its effect on proteins like p53, a critical tumor suppressor, and IκBα, a key regulator of the NF-κB signaling pathway. researchgate.net A hypothetical study could involve treating cancer cell lines with the compound and then analyzing cell lysates to determine if the compound alters the levels of these proteins.

Hypothetical Western Blot Analysis Data:

| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |

| p53 | Control | 1.0 |

| p53 | This compound | 1.8 |

| IκBα | Control | 1.0 |

| IκBα | This compound | 0.4 |

| This table is illustrative and represents hypothetical data to demonstrate how Western Blotting results for this compound could be presented. |

To gain a broader understanding of the cellular response to this compound, gene expression profiling techniques like quantitative polymerase chain reaction (qPCR) and RNA-sequencing (RNA-Seq) can be utilized. These methods allow for the measurement of changes in the expression levels of specific genes following treatment with the compound.

qPCR is often used to validate the findings of broader screening methods or to investigate the expression of a small number of target genes. For example, based on the hypothetical protein expression data above, qPCR could be used to determine if the observed increase in p53 protein levels is due to an increase in the transcription of the TP53 gene.

RNA-Seq provides a more comprehensive, unbiased view of the entire transcriptome, allowing researchers to identify all genes and pathways that are affected by the compound. This can reveal novel mechanisms of action and off-target effects. An RNA-Seq experiment might reveal that this compound treatment leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.

The data generated from protein and gene expression analyses can be integrated to map the intracellular signaling pathways modulated by this compound. For example, a decrease in IκBα protein levels coupled with changes in the expression of NF-κB target genes would strongly suggest that the compound activates the NF-κB signaling pathway.

Furthermore, many imidazole derivatives have been found to interact with specific enzymes. For instance, some 2-phenyl-1H-imidazole derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia. nih.gov Similarly, other imidazole-containing compounds have shown inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme. nih.gov Therefore, investigations into the mechanism of action of this compound could also involve enzymatic assays to determine if it inhibits specific enzymes.

Structure-Activity Relationship (SAR) Studies on Substituted Imidazole Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features required for activity.

The biological activity of 2-phenyl-1H-imidazole derivatives can be significantly influenced by the position and electronic nature of substituents on both the phenyl and imidazole rings. For example, in a series of 1-hydroxy-2-phenyl-1H-imidazole derivatives, the position of a nitrogen atom in a pyridine substituent at the 4-position of the imidazole ring was found to be crucial for xanthine oxidase inhibitory activity. nih.gov

In the case of this compound, the bromine atom at the 5-position of the phenyl ring is an electron-withdrawing group, which can influence the electronic properties of the entire molecule and its ability to interact with biological targets. The ethoxy group at the 2-position is an electron-donating group and its position could also play a role in target binding. SAR studies on analogs of this compound would involve synthesizing derivatives with different substituents at various positions on the phenyl ring to probe the effects of electronic and steric properties on activity.

Illustrative SAR Data for Analogous Imidazole Derivatives:

| Analog | R1 (Phenyl Ring) | R2 (Phenyl Ring) | Biological Activity (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | 5-Br | 2-OH | 2.3 |

| 3 | 4-Cl | H | 8.1 |

| 4 | 2-OCH3 | H | 5.6 |

| This table presents hypothetical data for analogous compounds to illustrate how SAR data is typically represented. IC50 values are a measure of inhibitory concentration. |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For imidazole-based compounds, the imidazole ring itself is often a key pharmacophoric element, capable of participating in hydrogen bonding and metal coordination. ekb.eg

Analytical Method Development for 2 5 Bromo 2 Ethoxyphenyl 1h Imidazole

Development of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the quantification and purity assessment of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole. A reverse-phase approach is typically the most suitable for imidazole (B134444) derivatives, offering excellent separation and resolution.

A typical method would employ a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. For instance, a Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 × 4.6 mm) has been successfully used for the separation of other imidazole compounds. The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, like potassium dihydrogen phosphate, to control the pH and ensure consistent ionization of the analyte. An isocratic elution with a mobile phase composition of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to an acidic pH (e.g., 3.20) is often effective.